
(1-Chloro-3-methylbutan-2-yl)cyclobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Chloro-3-methylbutan-2-yl)cyclobutane is an organic compound with the molecular formula C9H17Cl It is a cyclobutane derivative, characterized by the presence of a chlorine atom and a methyl group attached to a butane chain, which is further connected to a cyclobutane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-3-methylbutan-2-yl)cyclobutane typically involves the chlorination of 3-methylbutan-2-ylcyclobutane. This can be achieved through the reaction of 3-methylbutan-2-ylcyclobutane with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Chloro-3-methylbutan-2-yl)cyclobutane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or ketones.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a strong base, such as sodium hydroxide, under reflux conditions.
Elimination Reactions: Often performed using strong bases like potassium tert-butoxide in an aprotic solvent.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of (1-Hydroxy-3-methylbutan-2-yl)cyclobutane.
Elimination: Formation of 3-methylbut-2-enylcyclobutane.
Oxidation: Formation of 3-methylbutan-2-one or 3-methylbutanoic acid.
Wissenschaftliche Forschungsanwendungen
(1-Chloro-3-methylbutan-2-yl)cyclobutane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of (1-Chloro-3-methylbutan-2-yl)cyclobutane involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the cyclobutane ring play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloro-3-methylcyclobutane: Similar structure but lacks the butane chain.
3-Chlorobutan-2-ylcyclobutane: Similar but with chlorine attached to a different carbon atom.
1-Chloro-2-methylbutan-2-ylcyclobutane: Similar but with a different substitution pattern.
Uniqueness
(1-Chloro-3-methylbutan-2-yl)cyclobutane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry, where specific reactivity and interactions are required.
Eigenschaften
Molekularformel |
C9H17Cl |
|---|---|
Molekulargewicht |
160.68 g/mol |
IUPAC-Name |
(1-chloro-3-methylbutan-2-yl)cyclobutane |
InChI |
InChI=1S/C9H17Cl/c1-7(2)9(6-10)8-4-3-5-8/h7-9H,3-6H2,1-2H3 |
InChI-Schlüssel |
CDADUBADXAVTJN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(CCl)C1CCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



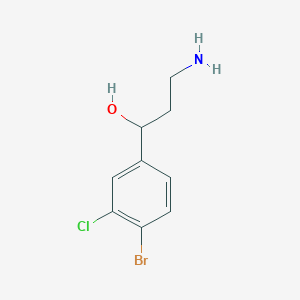
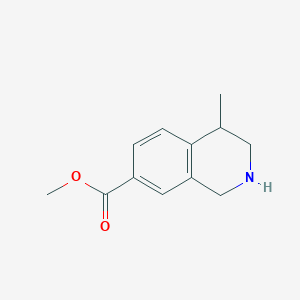
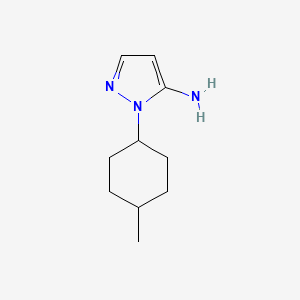
![2-Chloro-N-[(4-formylphenyl)methyl]propanamide](/img/structure/B13154720.png)
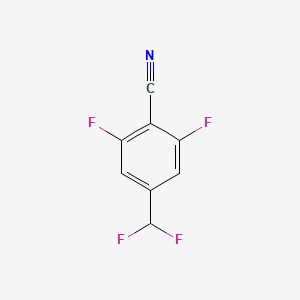

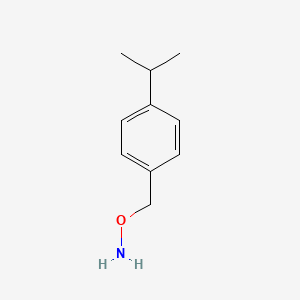


![2-bromo-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B13154755.png)
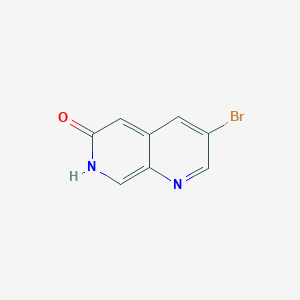
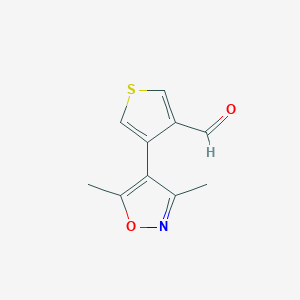
![[Oxybis(methylene)]bis(triphenylphosphanium) dichloride](/img/structure/B13154777.png)
